2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid
Description
Properties
Molecular Formula |
C9H11BrO2S |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-(4-bromothiophen-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-5(2)8(9(11)12)6-3-13-4-7(6)10/h3-5,8H,1-2H3,(H,11,12) |
InChI Key |
LFECCXFXGSVTST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CSC=C1Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Experimental Optimization Notes
- Protection Strategies : Use tert-butyl esters to prevent decarboxylation during bromination (see for analogous acid protection).
- Catalyst Screening : PdCl₂(dppf) may enhance coupling efficiency compared to Pd(PPh₃)₄ ().
- Solvent Effects : DMF improves solubility in cross-coupling reactions, while toluene minimizes side reactions in cyclization ().
Characterization Data (Hypothetical)
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and thiophene ring can participate in various chemical interactions, influencing biological pathways and molecular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The substitution of a thiophene ring (a five-membered aromatic system with sulfur) for a benzene ring distinguishes this compound from phenyl-based analogs. Thiophene’s electron-rich nature due to sulfur’s lone pairs may alter reactivity in electrophilic substitution or hydrogen bonding interactions. For example:
- Bromophenyl vs. Bromothiophene : Bromine’s electronegativity and polarizability are retained, but the thiophene ring’s reduced aromaticity compared to benzene may influence solubility and intermolecular interactions .
- Chlorophenyl Analog: 2-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0) shares a similar backbone but replaces bromine with chlorine and a benzene ring with thiophene. Chlorine’s smaller atomic radius and lower molecular weight (212.67 g/mol vs. 275.15 g/mol for the bromothiophene compound) may reduce steric hindrance .
Physicochemical Properties
Available data for phenyl-based analogs provide indirect insights:
Key Observations :
- The methoxyphenyl analog (C₁₂H₁₆O₃) exhibits a higher melting point (153–156°C) than many aliphatic acids, likely due to aromatic stacking. The bromothiophene variant’s melting/boiling points remain uncharacterized but are expected to differ due to sulfur’s influence .
- The pKa of the methoxyphenyl derivative (4.41) suggests moderate acidity, comparable to carboxylic acids. Thiophene’s electron-withdrawing effects might lower the pKa of the bromothiophene compound .
Biological Activity
2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
The biological activity of this compound may be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : It has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Mycobacterium tuberculosis | 16 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of the compound have been assessed in various cell lines. The results are summarized below:
These findings indicate that while the compound exhibits antimicrobial properties, it may have limited cytotoxicity at higher concentrations.
Study on Antimicrobial Efficacy
In a recent study, this compound was evaluated for its effectiveness against multidrug-resistant Staphylococcus aureus. The study found that the compound significantly reduced bacterial growth in vitro, highlighting its potential as a therapeutic agent against resistant strains. The authors noted that further investigations into its mechanism of action are warranted to fully understand its efficacy and safety profile .
Research on Structural Modifications
Another research effort focused on modifying the structure of this compound to enhance its biological activity. Various analogs were synthesized, and their biological activities were compared. Some modifications led to improved potency against Mycobacterium tuberculosis, suggesting that structural optimization could yield more effective derivatives .
Q & A
Q. What are the common synthetic routes for 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid, and how can reaction conditions be optimized for laboratory-scale preparation?
- Methodological Answer: The synthesis typically involves bromination of a thiophene precursor followed by coupling with a methylbutanoic acid backbone. Key steps include:
- Bromination: Selective bromination at the 4-position of the thiophene ring using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination .
- Carboxylic Acid Formation: Alkylation or coupling reactions (e.g., Suzuki-Miyaura) to attach the methylbutanoic acid moiety. Catalysts like Pd(PPh₃)₄ and solvents such as THF or DMF are critical for yield optimization .
- Optimization: Reaction time, temperature, and stoichiometric ratios of reagents must be systematically varied. For example, excess brominating agents may lead to di-substituted byproducts, requiring careful monitoring via TLC or HPLC .
Q. Which crystallographic software tools are recommended for determining the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer:
- Software: SHELX (for small-molecule refinement) and OLEX2 (for integrated structure solution and visualization) are widely used .
- Challenges:
- Disorder in the Bromothiophene Ring: Partial occupancy or rotational disorder may occur, requiring constraints in SHELXL.
- Thermal Motion: High thermal parameters for the bromine atom necessitate anisotropic refinement.
- Data Quality: High-resolution X-ray data (≤ 0.8 Å) are recommended to resolve electron density ambiguities .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should researchers address conflicting data between NMR and mass spectrometry?
- Methodological Answer:
- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC). The bromothiophene proton signals typically appear downfield (δ 7.2–7.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~ 289 Da).
- Conflict Resolution: If NMR suggests purity but MS shows adducts, check for sodium/potassium ion adducts in MS or residual solvents in NMR. Use preparative HPLC to isolate impurities .
Advanced Research Questions
Q. How can computational chemistry methods like DFT or molecular docking predict the biological activity of this compound, and what validation experiments are required?
- Methodological Answer:
- DFT Calculations: Optimize the geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, identifying nucleophilic/electrophilic sites for biological interactions .
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., enzymes like COX-2). Validate via:
- Enzymatic Assays: Measure IC₅₀ values against recombinant proteins.
- Mutagenesis Studies: Confirm predicted binding residues .
Q. What strategies are effective in resolving enantiomeric purity issues during asymmetric synthesis of this compound?
- Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) to separate enantiomers.
- Stereoselective Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) for kinetic resolution .
- Circular Dichroism (CD): Compare experimental CD spectra with simulated data to confirm absolute configuration .
Q. How do researchers optimize cross-coupling reactions (e.g., Suzuki) when introducing the bromothiophene moiety, particularly regarding catalyst selection and solvent systems?
- Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) for electron-deficient aryl bromides). Additives like K₂CO₃ improve coupling efficiency .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. Mixed solvents (toluene:ethanol 3:1) balance reactivity and stability .
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 hrs) while maintaining yields >85% .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the bromothiophene ring?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
